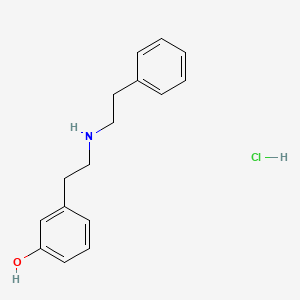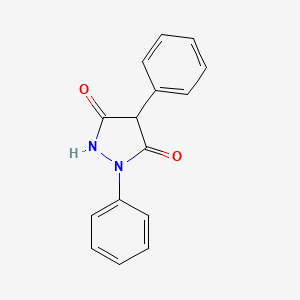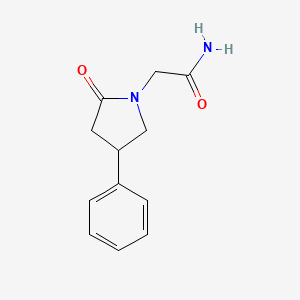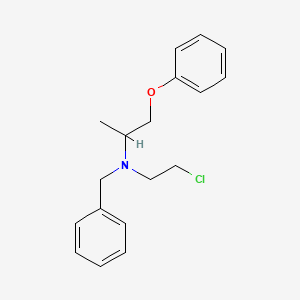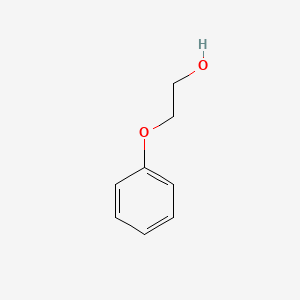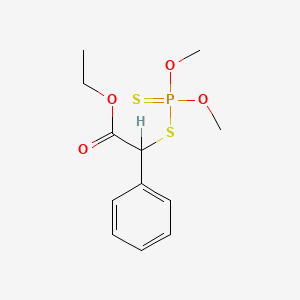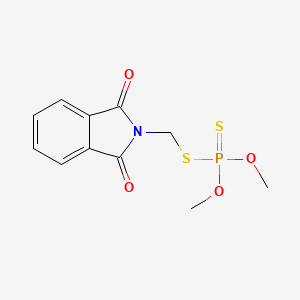
杀虫畏
概述
描述
Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide. It is primarily used on plants and animals to control a variety of pests. This compound is particularly effective against codling moths on apple trees, but it is also used on a wide range of fruit crops, ornamentals, and vines to control aphids, suckers, mites, and fruit flies .
科学研究应用
Phosmet has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and its interactions with various reagents.
Biology: Employed in studies investigating the effects of organophosphates on biological systems, particularly their impact on enzyme activity.
Medicine: Research on Phosmet’s mechanism of action has contributed to understanding the toxicological effects of organophosphates and their potential antidotes.
Industry: Widely used in agriculture to control pests, thereby improving crop yield and quality.
作用机制
Phosmet, also known as Fosmet, is a phthalimide-derived organophosphate insecticide . It is widely used in agriculture and veterinary medicine due to its broad-spectrum activity against various pests . This article will delve into the mechanism of action of Phosmet, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Phosmet is the nervous system . It acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve signal transmission .
生化分析
Biochemical Properties
Phosmet plays a significant role in biochemical reactions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, Phosmet prevents the hydrolysis and inactivation of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions . This accumulation results in the malfunction of the sympathetic, parasympathetic, and peripheral nervous systems, as well as some parts of the central nervous system . Phosmet interacts with various enzymes and proteins, including pseudocholinesterase and acetylcholinesterase, through competitive inhibition .
Cellular Effects
Phosmet has profound effects on various types of cells and cellular processes. It induces apoptosis in trophoblasts through oxidative stress . In Daphnia magna, Phosmet exposure results in significant DNA damage, altered gene expression, and reproductive effects . The compound influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. For instance, Phosmet exposure leads to the upregulation of genes involved in oxidative stress, detoxification, immune response, hypoxia, and iron homeostasis .
Molecular Mechanism
At the molecular level, Phosmet exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) and pseudocholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and subsequent overstimulation of cholinergic synapses . The binding interactions of Phosmet with AChE involve the formation of a covalent bond with the serine residue in the active site of the enzyme . This covalent modification results in the irreversible inhibition of AChE, causing prolonged cholinergic stimulation and subsequent neurotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phosmet change over time due to its stability, degradation, and long-term impact on cellular function. Phosmet is relatively stable under standard conditions but can degrade under specific environmental conditions, such as exposure to hydroxyl radicals in water and gas phases . The degradation products of Phosmet are less toxic than the parent compound but still pose risks to aquatic organisms . Long-term exposure to Phosmet in laboratory settings has shown to induce oxidative stress, DNA damage, and apoptosis in various cell types .
Dosage Effects in Animal Models
The effects of Phosmet vary with different dosages in animal models. In Daphnia magna, higher concentrations of Phosmet (25 µM and above) result in significant mortality rates within 24 hours of exposure . Lower concentrations (0.01 and 0.1 µM) do not show lethality but still cause DNA damage and altered gene expression . In rainbow trout, Phosmet exposure leads to decreased levels of serum glucose, protein, and cholesterol, along with increased activities of alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase . These effects indicate the hepatotoxic potential of Phosmet and its ability to provoke oxidative stress .
Metabolic Pathways
Phosmet is metabolized in the body through bioactivation by isoform-specific cytochrome P450 enzymes in the liver and gut . The primary metabolic pathway involves the conversion of Phosmet to its neurotoxic metabolite, Phosmet-oxon (PhOx), by cytochrome P450 enzymes such as CYP2C19, CYP2C9, and CYP3A4 . This bioactivation process is crucial for the compound’s toxic effects, as Phosmet-oxon is a potent inhibitor of acetylcholinesterase . The metabolic interaction of Phosmet with other pesticides, such as chlorpyrifos, can influence its bioactivation and detoxification .
Transport and Distribution
Phosmet is transported and distributed within cells and tissues through various mechanisms. It is absorbed via contact, ingestion, and inhalation, and is distributed to different tissues, including the liver and blood . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . In animal studies, Phosmet residues have been detected in various tissues, including the liver, kidneys, and milk .
Subcellular Localization
The subcellular localization of Phosmet is primarily in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . The compound’s activity and function are influenced by its localization within specific cellular compartments. For instance, the inhibition of acetylcholinesterase by Phosmet occurs at cholinergic synapses, leading to the accumulation of acetylcholine and subsequent neurotoxic effects . Additionally, Phosmet-induced oxidative stress and apoptosis are associated with its localization in the cytoplasm and mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: Phosmet is synthesized by reacting N-chloromethylphthalimide with dimethyldithiophosphoric acid. The N-chloromethylphthalimide can be prepared by reacting phthalimide with formaldehyde and hydrogen chloride. Another method involves the condensation of phthalimide with formaldehyde, followed by conversion of the product to chloride, which is then reacted with sodium dimethylphosphorodithioate .
Industrial Production Methods: In industrial settings, the synthesis of Phosmet involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction typically takes place in a solvent medium, and the product is purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: Phosmet undergoes several types of chemical reactions, including:
Hydrolysis: The thiophosphoryl group can be hydrolyzed, leading to the formation of phthalimide and dimethylphosphorothioic acid.
S-methylation: The sulfur atom in the dithiophosphate ester can be methylated.
Ring Hydrolysis: The phthalimide ring can be hydrolyzed to form phthalamic acid.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.
S-methylation: Requires methylating agents such as methyl iodide or dimethyl sulfate.
Ring Hydrolysis: Often facilitated by strong acids or bases.
Major Products:
Hydrolysis: Phthalimide and dimethylphosphorothioic acid.
S-methylation: Methylated derivatives of Phosmet.
Ring Hydrolysis: Phthalamic acid.
相似化合物的比较
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Dimethoate: An organophosphate insecticide used for similar purposes but with different chemical properties.
Uniqueness of Phosmet: Phosmet is unique due to its phthalimide-derived structure, which imparts specific chemical properties and reactivity. Unlike some other organophosphates, Phosmet is non-systemic, meaning it does not get absorbed into the plant tissues but remains on the surface, making it effective for contact insecticide applications .
属性
IUPAC Name |
2-(dimethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024261 | |
| Record name | Phosmet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosmet is an off-white crystalline solid with an offensive odor. Used as an insecticide and acaricide. (EPA, 1998), Colorless to off-white solid; [ICSC] Technical product is off-white or pink solid with an offensive odor; [HSDB] Colorless solid; [MSDSonline], COLOURLESS-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosmet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes below boiling point (EPA, 1998) | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
100 G/KG IN DICHLOROMETHANE, 4-METHYLPENT-3-EN-2-ONE, BUTANONE, At 25 °C: 25 mg/L water; 650 g/L acetone; 600 g/L benzene; 5 g/L kerosene; 50 g/L methanol; 300 g/L toluene, methyl isobutyl ketone; 250 g/L xylene., In water, 24.4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.003 | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.03 at 20 °C/4 °C, 1.03 g/cm³ | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.001 mmHg at 122 °F (EPA, 1998), 0.00000049 [mmHg], 4.9X10-7 mm Hg at 20-25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosmet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
OPs including Phosmet exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects ... Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking. | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white crystalline solid, Colorless crystals | |
CAS No. |
732-11-6 | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosmet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosmet [BAN:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosmet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosmet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosmet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN04LI540Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
161 °F (EPA, 1998), 72-72.7 °C, 72 °C | |
| Record name | PHOSMET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSMET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSMET | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phosmet?
A1: Phosmet functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting normal nervous system function in target insects. [, ]
Q2: How does phosmet affect non-target organisms like birds?
A2: Research indicates that fruit-eating birds, such as cedar waxwings (Bombycilla cedrorum), American robins (Turdus migratorius), and European starlings (Sturnus vulgaris), exhibit feeding deterrence when offered food treated with phosmet. [] This suggests a natural avoidance mechanism that could potentially limit their exposure to harmful levels of the insecticide. []
Q3: What is the molecular formula and weight of phosmet?
A3: Phosmet has the molecular formula C11H12NO4PS2 and a molecular weight of 317.33 g/mol. [, ]
Q4: How can spectroscopic techniques contribute to phosmet research?
A4: Spectroscopic methods like surface-enhanced Raman spectroscopy (SERS) are valuable for detecting and characterizing phosmet residues in food samples, such as on navel orange surfaces. [, ] Terahertz time-domain spectroscopy (THz-TDS) can analyze the refractive index and absorption coefficient of phosmet, providing insights into its vibrational modes and potential for pesticide identification. []
Q5: Can montmorillonite, a clay mineral, influence the degradation of phosmet?
A6: Research shows that montmorillonite can catalyze the hydrolysis of phosmet, significantly accelerating its degradation. [, ] The catalytic activity is dependent on the interlayer cation and the clay's layer charge, which affect phosmet's access to the catalytic sites. [, ] For instance, Ca-montmorillonite can accelerate phosmet hydrolysis 500-fold compared to a clay-free system. []
Q6: How can computational chemistry contribute to understanding phosmet degradation?
A7: Density Functional Theory (DFT) calculations can model phosmet's interactions with environmental oxidants like HO˙ radicals. [] These simulations provide insights into the reaction mechanisms, kinetics, and potential degradation products. [] For instance, DFT calculations reveal that phosmet degradation by HO˙ is primarily driven by hydrogen abstraction in the gas phase and radical adduct formation in the aqueous phase. []
Q7: What is known about the impact of phosmet formulation on its degradation?
A8: Research highlights that phosmet's degradation can be influenced by its formulation. [] Co-solvents present in commercial formulations can impact its sorption and degradation kinetics in soil. [] For example, phosmet's half-life in a sandy soil (Podosol) was significantly longer compared to a clay soil (Ferrosol), ranging from 462 to 866 hours. []
Q8: What are the primary concerns regarding phosmet's safety profile?
A9: Phosmet has been identified as a potential health risk, leading to its ban in the European Union in 2022. [] Studies indicate its potential to negatively impact the nervous system and aquatic organisms. [, , ] More research is necessary to fully understand its long-term effects on human health and the environment. [, , ]
Q9: How effective is phosmet in controlling insect pests like the Oriental fruit moth?
A10: Phosmet demonstrates significant efficacy against various insect pests, including the Oriental fruit moth (Grapholitha molesta), controlling different life stages. [, , , ] Studies show that it exhibits adulticidal activity, reduces larval emergence, and controls larval populations within infested fruits. [, , , ]
Q10: How are phosmet residues analyzed in environmental and biological samples?
A12: Various analytical methods are employed to detect and quantify phosmet residues. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for analyzing phosmet in human blood and environmental samples. [, , ] High-performance liquid chromatography (HPLC) is also utilized for analyzing phosmet in apples. [] These methods enable researchers to monitor phosmet levels and assess its persistence in different matrices.
Q11: What is known about the environmental fate of phosmet?
A13: Phosmet can enter the environment through various pathways, including spray drift and post-application emissions. [, ] Studies show that it can persist in soil and water, potentially impacting aquatic organisms. [, ] Microbial degradation by bacteria like Pseudomonas fluorescens is a significant route for phosmet breakdown in the environment. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
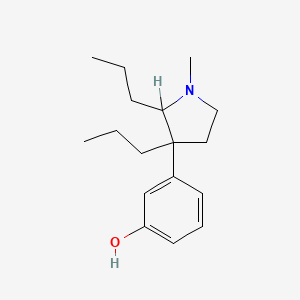
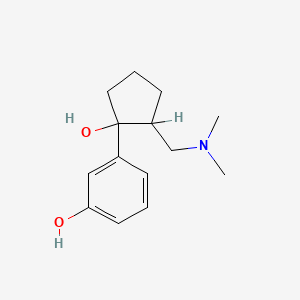

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)
